5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide
Description
5-Bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide is a heterocyclic compound featuring a fused triazole and furan scaffold. Its structure includes a brominated furan carboxamide moiety linked via an ethyl group to a 4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazoline ring. This compound is of interest in medicinal chemistry due to the bioactivity of similar triazole and furan derivatives, such as antimicrobial, anticancer, and enzyme-inhibitory properties . The bromine substituent likely enhances lipophilicity and binding affinity to biological targets, while the cyclopropyl group may influence conformational stability .
Properties
IUPAC Name |
5-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O4/c17-13-6-5-12(25-13)15(22)18-7-8-20-16(23)21(10-3-4-10)14(19-20)11-2-1-9-24-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPIIZJLQKRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(O3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reactions: The final coupling of the furan and triazole rings with the appropriate carboxamide group is achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties that may serve as building blocks for more complex molecules. Its ability to undergo various chemical reactions makes it a candidate for synthetic methodologies aimed at developing new materials or catalysts.
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| 1 | Initial bromination of a nicotinamide precursor. |
| 2 | Formation of the dihydro-triazole ring through cyclization reactions. |
| 3 | Introduction of furan and cyclopropyl groups via coupling reactions. |
| 4 | Final coupling and purification through recrystallization or chromatography. |
Biology
Biological research has focused on the interactions of this compound with enzymes and receptors, providing insights into its potential as a biochemical tool or drug candidate. Studies indicate that derivatives containing triazole rings often exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
Research has shown that similar compounds demonstrate substantial antibacterial effects. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is under investigation for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact specifically with biological targets, potentially modulating their activity.
Table 2: Therapeutic Potential
| Property | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of chronic inflammatory diseases |
| Antimicrobial | Development of new antibiotics |
| Anticancer | Targeting cancer cell proliferation |
Industry
The industrial applications of this compound might include its use in the synthesis of advanced materials or as a catalyst in specific chemical reactions. Its structural complexity allows it to participate in various polymerization processes or serve as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The furan and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound’s structural analogues include:
N-(3-Carbamoyl-5-Ethylthiophen-2-yl)-4-Nitro-1H-Pyrazole-3-Carboxamide (Compound 21) Key Features: Nitro-pyrazole and thiophene carboxamide core. Bioactivity: Exhibits trypanocidal activity, with a 42% yield in synthesis and a high melting point (297°C), indicating thermal stability . Comparison: Unlike the target compound, this analogue lacks a triazole ring but shares the carboxamide functionality. The nitro group may confer different redox properties compared to bromine.
N-Cyclohexyl-5-Nitrofuran-2-Carboxamide (Compound 22a)
- Key Features : Nitrofuran carboxamide with a cyclohexyl substituent.
- Bioactivity : Broad-spectrum antimicrobial activity, typical of nitrofuran derivatives .
- Comparison : The absence of a triazole ring and cyclopropyl group reduces structural complexity but maintains the furan carboxamide motif.
5-Bromo-N-Methyl-1-[(1S,2S)-2-Methyl-1-(5-Oxo-4H-1,2,4-Oxadiazol-3-yl)Cyclopropyl]-N-Phenylindole-2-Carboxamide (Compound 6e)
- Key Features : Brominated indole carboxamide with an oxadiazole-cyclopropyl moiety.
- Synthesis : Prepared via similar coupling reactions to the target compound, suggesting shared synthetic pathways .
- Comparison : The indole core and oxadiazole ring differ from the triazole-furan system, but both compounds utilize bromine and cyclopropyl groups for enhanced bioactivity.
Mechanistic Insights
- Triazole vs. Oxadiazole : The triazole ring in the target compound may offer stronger hydrogen-bonding interactions compared to the oxadiazole in Compound 6e, affecting target selectivity .
- Bromine vs. Nitro Groups : Bromine’s electronegativity and steric bulk may enhance binding to hydrophobic enzyme pockets, whereas nitro groups (e.g., in Compounds 21 and 22a) could participate in redox reactions, limiting therapeutic utility due to toxicity .
Research Findings and Limitations
- Structural Analysis : Crystallographic data for the target compound are lacking, but software like SHELXL and ORTEP (used in analogous studies) could resolve its 3D conformation and intermolecular interactions .
- Bioactivity Gaps: While analogues like Compound 21 show trypanocidal activity, the target compound’s specific biological targets remain unvalidated. Further in vitro assays are needed.
- Synthetic Challenges : The cyclopropyl and triazole moieties may complicate synthesis, as seen in the moderate yields of related compounds (e.g., 42% for Compound 21) .
Biological Activity
5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide (CAS Number: 1797584-62-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its antibacterial and antifungal activities.
Structural Characteristics
The compound features a unique structure that includes:
- A bromine atom .
- A nicotinamide backbone .
- A cyclopropyl group .
- A furan ring .
- A dihydro-triazole moiety .
These structural components contribute to its reactivity and potential therapeutic applications.
Synthesis
The synthesis of 5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide typically involves several steps:
- Bromination of a nicotinamide precursor .
- Formation of the dihydro-triazole ring through cyclization reactions.
- Coupling reactions to introduce the furan and cyclopropyl groups.
- Purification via recrystallization or chromatography.
Antibacterial Activity
Research indicates that this compound exhibits promising antibacterial properties. In vitro studies have shown activity against various Gram-positive and Gram-negative bacteria. Notably:
- It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
The Minimum Inhibitory Concentration (MIC) values for 5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide are comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests against fungal pathogens such as Candida albicans and Aspergillus niger revealed:
- Significant inhibition rates with MIC values indicating effective antifungal properties.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the furan ring and the triazole moiety is believed to enhance its interaction with microbial targets. SAR studies suggest that modifications in the substituents can lead to variations in potency and spectrum of activity.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5-bromo-N-{...} | 8.0 | Antibacterial |
| 5-bromo-N-{...} | 16.0 | Antifungal |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Study on MRSA : Demonstrated a reduction in bacterial load in infected models when treated with the compound.
- Fungal Inhibition Assay : Showed over 80% inhibition of fungal growth at concentrations lower than traditional antifungals.
Q & A
Q. What metrics ensure reproducibility in multi-step syntheses?
- Methodology :
- Critical process parameters (CPPs) : Document temperature (±2°C), solvent dryness (Karl Fischer titration), and catalyst lot variability.
- Quality-by-design (QbD) : Define design space for each step using risk assessment tools like Ishikawa diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
